
7-Methylquinoline-3-carboxylic acid
Overview
Description
7-Methylquinoline-3-carboxylic acid is a unique chemical with the empirical formula C11H9NO2 and a molecular weight of 187.19 . It’s a useful quinoline derivative for proteomics research .
Synthesis Analysis
Quinoline and its derivatives have been synthesized using various protocols due to their wide range of biological and pharmacological activities . For instance, carbaldehyde reacted with substituted aniline without a catalyst to provide quinoline in excellent yield .Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES stringCc1ccc2cc(cnc2c1)C(O)=O . Chemical Reactions Analysis
Quinoline derivatives exhibit good antimicrobial activity against various Gram-positive and Gram-negative microbial species . The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring rather than the aromatic moiety .Physical And Chemical Properties Analysis
This compound has a molecular weight of 187.2 and is typically stored as a powder .Scientific Research Applications
Photolysis in Aqueous Systems
7-Methylquinoline-3-carboxylic acid, as part of the quinolinecarboxylic herbicides family, has been studied for its photodegradation properties in aqueous solutions. The research by Pinna and Pusino (2012) explored the degradation of similar herbicides under various irradiation wavelengths, revealing the potential of these compounds in environmental applications, particularly in relation to herbicide photolysis and mineralization (Pinna & Pusino, 2012).
Phosphorescent Emissions
Quinoline carboxylic acid analogues, including those similar to this compound, have been utilized in the study of phosphorescent emissions in copper(I) complexes. This work by Małecki et al. (2015) demonstrated the significant photophysical properties of these complexes, which could be relevant in materials science and photonic applications (Małecki et al., 2015).
Supramolecular Frameworks
The interaction of quinoline derivatives with carboxylic acids, as studied by Jin et al. (2012), provides insights into the role of this compound in forming supramolecular structures. These findings are crucial for understanding the molecular assembly and design in crystal engineering and pharmaceuticals (Jin et al., 2012).
Pharmaceutical Applications
In pharmaceutical research, derivatives of tetrahydroisoquinoline carboxylic acids, which are structurally related to this compound, have been synthesized and evaluated for their potential as PPAR gamma agonists. These studies, such as the one by Azukizawa et al. (2008), highlight the potential therapeutic applications of these compounds in treating conditions like diabetes (Azukizawa et al., 2008).
Reactivity with Oxorhenium(V) Complexes
Research on the reactivity of quinoline carboxylic acids with oxorhenium(V) complexes, as explored by Machura et al. (2008), provides valuable insights into the coordination chemistry and potential applications of this compound in catalysis and materials science (Machura et al., 2008).
Anticancer Activity
Gaber et al. (2021) synthesized derivatives of quinoline-3-carboxylic acid to evaluate their anticancer effects, particularly against the breast cancer MCF-7 cell line. This indicates the potential of 7-Methylquinoline-3-carboxylicacid derivatives in developing new anticancer treatments (Gaber et al., 2021).
Spectroscopic Properties in Polymeric Matrices
The study of 7-Hydroxyquinoline, a compound related to this compound, in various polymeric matrices by Zhang et al. (2000) provides insights into the spectroscopic behavior of such compounds. This research is significant for understanding the optical properties of quinoline derivatives in different environments (Zhang et al., 2000).
Ruthenium(II)–Arene Complexes
The synthesis and characterization of ruthenium(II)–arene complexes with isoquinoline-3-carboxylic acid derivatives, as investigated by Ivanović et al. (2014), reveal the potential of these complexes in medicinal chemistry, particularly in the development of antiproliferative agents for cancer treatment (Ivanović et al., 2014).
Nickel (II) Complexes
The study of nickel (II) complexes with 2-methylquinoline-8-carboxylic acid by Henríquez et al. (2021) enhances the understanding of metal-ligand interactions and stability, which is crucial in coordination chemistry and potentially in the development of novel catalysts or materials (Henríquez et al., 2021).
Palladium-Catalyzed Arylation and Alkylation
Research on palladium-catalyzed beta-arylation and alkylation of carboxylic acid derivatives by Shabashov and Daugulis (2010) demonstrates the potential of using this compound in advanced organic synthesis techniques. This research is significant in synthetic chemistry for developing new pharmaceuticals or materials (Shabashov & Daugulis, 2010).
Mechanism of Action
Target of Action
Quinoline derivatives, in general, have been found to exhibit a broad range of biological activities, suggesting that they interact with multiple targets .
Mode of Action
Quinoline derivatives are known to participate in both electrophilic and nucleophilic substitution reactions . This suggests that 7-Methylquinoline-3-carboxylic acid may interact with its targets through similar mechanisms, leading to changes in cellular processes.
Biochemical Pathways
Given the broad range of biological activities exhibited by quinoline derivatives, it is likely that multiple pathways are affected .
Result of Action
Quinoline derivatives have been found to exhibit antibacterial, antifungal, antimalarial, anthelmintic, anticonvulsant, cardiotonic, anti-inflammatory, and analgesic activities . This suggests that this compound may have similar effects.
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially affect the action of quinoline derivatives .
Future Directions
Quinoline and its derivatives form an important class of heterocyclic compounds for new drug development . Numerous synthetic routes have been developed for the synthesis of quinoline and its derivatives due to its wide range of biological and pharmacological activities . Future research will likely continue to explore the synthesis and investigation of new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity .
properties
IUPAC Name |
7-methylquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c1-7-2-3-8-5-9(11(13)14)6-12-10(8)4-7/h2-6H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJHXTZODJCAGBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC=C(C=C2C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50589178 | |
| Record name | 7-Methylquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50589178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
948291-17-6 | |
| Record name | 7-Methyl-3-quinolinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=948291-17-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Methylquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50589178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-methylquinoline-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



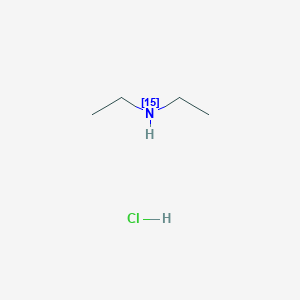
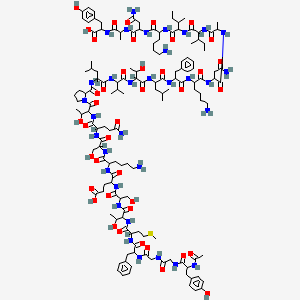
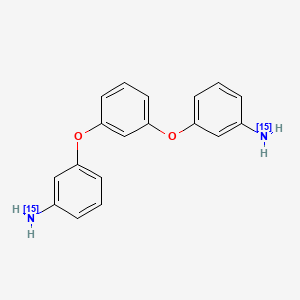

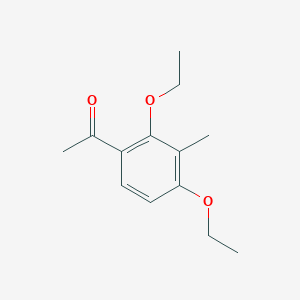

![2-[(2,3-Dihydro-1H-indol-2-yl)methyl]-3,3-difluoroprop-2-enoic acid](/img/structure/B1627849.png)

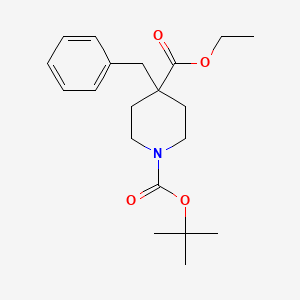
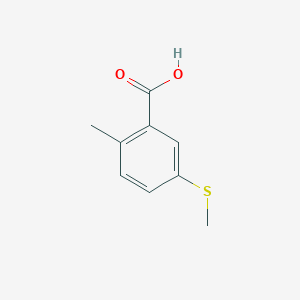
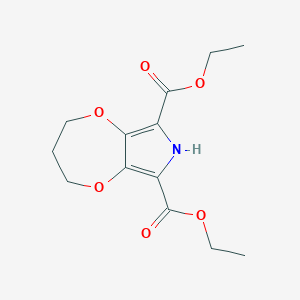

![1-[(Propan-2-yl)amino]cyclohexane-1-carboxylic acid](/img/structure/B1627859.png)
![(3,4-Dichloro-phenyl)-[(9H-fluoren-9-ylmethoxycarbonylamino)]-acetic acid](/img/structure/B1627862.png)